(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 120529-81-9
VCID: VC20814514
InChI: InChI=1S/C7H11NO2/c9-5-7-4-6-2-1-3-8(6)10-7/h5-7H,1-4H2/t6-,7-/m1/s1
SMILES: C1CC2CC(ON2C1)C=O
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde

CAS No.: 120529-81-9

Cat. No.: VC20814514

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde - 120529-81-9

Specification

CAS No. 120529-81-9
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name (2R,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
Standard InChI InChI=1S/C7H11NO2/c9-5-7-4-6-2-1-3-8(6)10-7/h5-7H,1-4H2/t6-,7-/m1/s1
Standard InChI Key AYSYNORIIRYEHP-RNFRBKRXSA-N
Isomeric SMILES C1C[C@@H]2C[C@@H](ON2C1)C=O
SMILES C1CC2CC(ON2C1)C=O
Canonical SMILES C1CC2CC(ON2C1)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator